1-[(4-Aminophenyl)methyl]-3-ethylurea
Description
1-[(4-Aminophenyl)methyl]-3-ethylurea is a urea derivative characterized by a 4-aminobenzyl group attached to one nitrogen atom of the urea core and an ethyl group on the adjacent nitrogen. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXMMUWAPSTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Aminophenyl)methyl]-3-ethylurea is a compound that exhibits notable biological activity due to its unique chemical structure, which combines an aminophenyl group with an ethylurea moiety. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access.
- Cellular Pathway Interaction : It can alter cellular functions and viability through interactions with signaling pathways.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
In studies evaluating anticancer properties, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the observed IC50 values:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15.9 |
| A549 (Lung) | 21.5 |
| HeLa (Cervical) | 25.9 |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of various urea derivatives on specific enzymes involved in cancer progression. The results showed that this compound effectively inhibited the activity of cyclophilin A, a protein implicated in cancer cell proliferation .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings suggested that it could be developed into a novel antimicrobial agent due to its potency against resistant bacteria .
- Toxicological Assessment : A toxicological evaluation highlighted the safety profile of this compound in animal models, showing no significant adverse effects at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
1-[(4-Aminophenyl)methyl]-3-ethylurea has been studied for its potential antitumor properties. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of urea have shown promising results in inhibiting the growth of non-small cell lung cancer and leukemia cells, suggesting that this compound may exhibit similar activities .
Cyclophilin Inhibition
The compound has been identified as a potential inhibitor of cyclophilins, which are proteins involved in various cellular processes, including immune response and protein folding. Inhibitors of cyclophilins have therapeutic implications in treating diseases such as cancer and viral infections . The mechanism by which this compound exerts its effects involves binding to the active site of cyclophilins, thereby disrupting their function.
Biological Research
Bioactive Molecule Design
As a building block for synthesizing bioactive molecules, this compound serves as an important intermediate in the development of new pharmaceuticals. Its ability to form stable complexes with biological targets makes it useful in designing probes for studying enzyme activities and receptor interactions .
Antibacterial Properties
Research into urea derivatives has also highlighted their antibacterial potential. Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. This suggests that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy as an antimicrobial agent .
Industrial Applications
Dyes and Pigments Production
In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments. The compound's chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and other materials. Its versatility makes it a valuable component in industrial chemistry.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Activity
A study assessed the cytotoxic effects of urea derivatives on various cancer cell lines, revealing that compounds similar to this compound exhibited significant inhibition of cell proliferation. The results indicated a promising avenue for developing new anticancer agents based on this compound.
Case Study 2: Cyclophilin Inhibition
Research highlighted the role of cyclophilin inhibitors in modulating immune responses. The synthesis of derivatives from this compound demonstrated potent inhibition of cyclophilin activity, suggesting its utility in developing therapeutics for autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural Analogues and Substitution Patterns
Key structural variations among urea derivatives include:
- Substituents on urea nitrogens : Alkyl (methyl, ethyl) vs. aryl groups.
- Position and nature of aromatic rings: Para-aminophenyl, substituted phenyl, or heteroaromatic systems.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Differences
Lipophilicity and Solubility: The ethyl group in this compound increases lipophilicity compared to the methyl analog (C₈H₁₁N₃O, ). This may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects :
- The electron-donating -NH₂ group on the benzyl ring (para position) contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃) in compounds like 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-arylurea, which are designed for enhanced receptor affinity in pesticidal applications .
Biological Activity: Urea derivatives with meta-substituted aryl groups (e.g., 1-(3-Amino-2-methylphenyl)-3-ethylurea, ) may exhibit altered pharmacokinetics due to steric hindrance.
Key Research Findings and Gaps
- Structural Optimization : Ethyl substitution balances lipophilicity and steric demand better than methyl or bulkier groups .
- Lack of Direct Data: No explicit studies on this compound were found; inferences are drawn from analogs.
- Contradictions : Some urea derivatives prioritize halogenated aryl groups for bioactivity (), while others use amines for solubility ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
